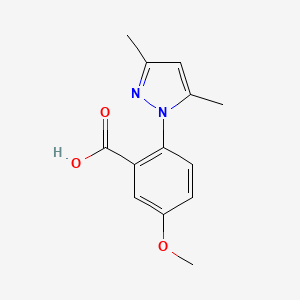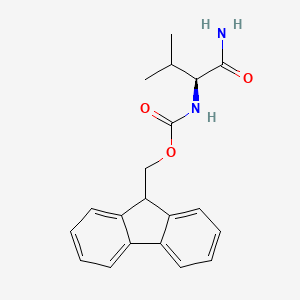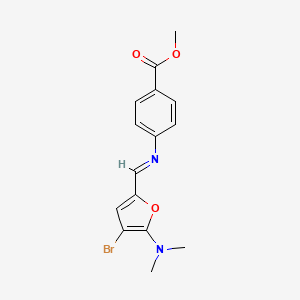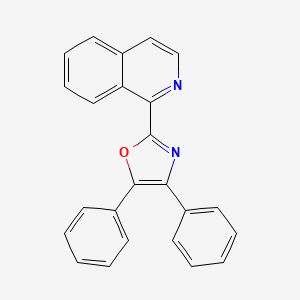
2-Isoquinolin-1-yl-4,5-diphenyl-1,3-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Isoquinolin-1-yl)-4,5-diphenyloxazole is a heterocyclic compound that features both isoquinoline and oxazole rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isoquinolin-1-yl)-4,5-diphenyloxazole can be achieved through several methods. One common approach involves the reaction of isoquinoline derivatives with oxazole precursors under specific conditions. For instance, a rhodium-catalyzed homodimerization–cyclization reaction of vinyl isocyanides can be employed to construct the oxazole ring . Another method involves the oxidative dehydrogenation and ring opening of lactam in isoindoloisoquinolinones using iodine under sealed tube conditions .
Industrial Production Methods
Industrial production of 2-(Isoquinolin-1-yl)-4,5-diphenyloxazole typically involves scalable and efficient synthetic routes. Metal-free oxidative cross-coupling reactions have been developed to provide a straightforward and scalable route to acquire the desired compound . These methods are advantageous due to their practicality and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Isoquinolin-1-yl)-4,5-diphenyloxazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the oxazole or isoquinoline rings.
Substitution: The compound can undergo substitution reactions where functional groups on the rings are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine for oxidative dehydrogenation , and various reducing agents for reduction reactions. Substitution reactions often involve nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative dehydrogenation can yield 2-(isoquinolin-1-yl)benzoic acids , while reduction reactions can produce reduced derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2-(Isoquinolin-1-yl)-4,5-diphenyloxazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the construction of more complex molecules.
Industry: The compound can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(Isoquinolin-1-yl)-4,5-diphenyloxazole involves its interaction with molecular targets and pathways in biological systems. For instance, isoquinoline derivatives have been shown to modulate signaling pathways such as the cAMP/PKA/CREB pathway . The compound’s effects are mediated through its binding to specific receptors or enzymes, leading to downstream biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-(Isoquinolin-1-yl)-4,5-diphenyloxazole include:
- 2-(Isoquinolin-1-yl)benzoic acids
- 1-(Isoquinolin-1-yl)naphthalen-2-ol (QUINOL)
- Oxoisoaporphine alkaloids
Uniqueness
What sets 2-(Isoquinolin-1-yl)-4,5-diphenyloxazole apart from these similar compounds is its unique combination of isoquinoline and oxazole rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C24H16N2O |
|---|---|
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
2-isoquinolin-1-yl-4,5-diphenyl-1,3-oxazole |
InChI |
InChI=1S/C24H16N2O/c1-3-10-18(11-4-1)21-23(19-12-5-2-6-13-19)27-24(26-21)22-20-14-8-7-9-17(20)15-16-25-22/h1-16H |
InChI-Schlüssel |
CYEHNBFRCZLKJT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(OC(=N2)C3=NC=CC4=CC=CC=C43)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


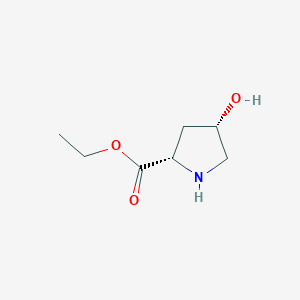
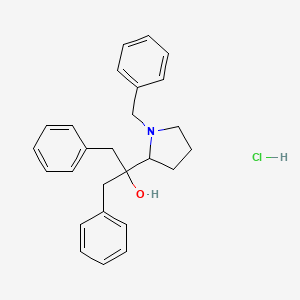
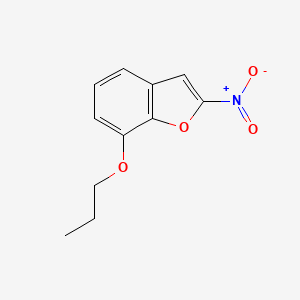
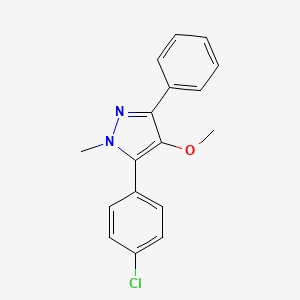

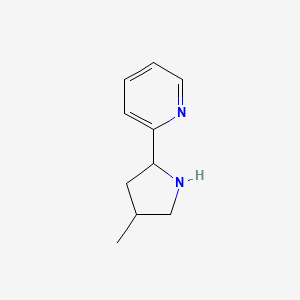
![3,7-Dimethyl-7H-pyrrolo[2,3-b]pyridine](/img/structure/B15209460.png)


![5-Isoxazolidinecarbonitrile, 3-[1,1'-biphenyl]-4-yl-2-(3-chlorophenyl)-](/img/structure/B15209483.png)
